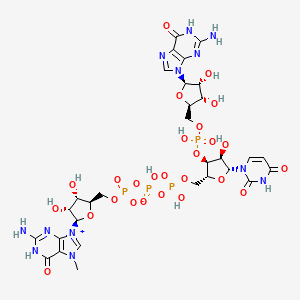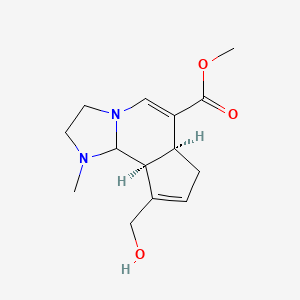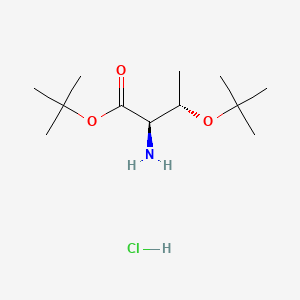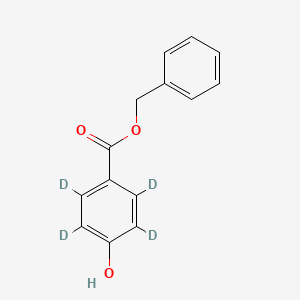![molecular formula C30H41FN2O6 B12405063 (1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12405063.png)
(1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD5462 is a small molecule agonist of the RXFP1 relaxin receptor. It mimics the pregnancy hormone relaxin and its actions on systemic hemodynamics and kidney function. This compound is being developed primarily for the treatment of chronic heart failure, where it aims to improve cardiac function and reduce morbidity and mortality .
Preparation Methods
The synthetic routes and reaction conditions for AZD5462 have not been explicitly detailed in the available literature. it is known that the compound is administered as an oral liquid solution in clinical trials . Industrial production methods would likely involve standard pharmaceutical synthesis techniques, including multi-step organic synthesis, purification, and formulation processes.
Chemical Reactions Analysis
AZD5462 is a selective RXFP1 agonist, and its primary chemical reactions involve binding to the RXFP1 receptor. The compound undergoes rapid absorption with a median time to maximum concentration between 0.53 hours and 1.75 hours. Plasma concentrations decline in a biphasic manner, with a geometric mean terminal half-life after a single dose between 3 hours and 6 hours . The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions.
Scientific Research Applications
AZD5462 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound serves as a model for studying RXFP1 receptor agonists and their interactions with other molecules.
Biology: AZD5462 is used to investigate the role of relaxin and RXFP1 in systemic hemodynamics and kidney function.
Medicine: The primary application of AZD5462 is in the treatment of chronic heart failure.
Mechanism of Action
AZD5462 exerts its effects by selectively binding to and activating the RXFP1 relaxin receptor. This receptor is involved in the regulation of systemic hemodynamics and kidney function. By mimicking the actions of the pregnancy hormone relaxin, AZD5462 can improve cardiac function, reduce blood pressure, and enhance renal function .
Comparison with Similar Compounds
AZD5462 is unique in its high selectivity for the RXFP1 receptor and its ability to mimic the actions of relaxin. Similar compounds include:
AZD5462 stands out due to its favorable pharmacokinetic profile and its potential to become a new therapeutic option for heart failure patients.
Properties
Molecular Formula |
C30H41FN2O6 |
|---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
4-[2-fluoro-4-methoxy-5-[[(1S,2R,3S,4R)-3-[(1-methylcyclobutyl)methylcarbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]phenoxy]-1-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C30H41FN2O6/c1-29(9-4-10-29)16-32-27(35)24-17-5-6-18(13-17)25(24)33-26(34)20-14-23(21(31)15-22(20)38-3)39-19-7-11-30(2,12-8-19)28(36)37/h14-15,17-19,24-25H,4-13,16H2,1-3H3,(H,32,35)(H,33,34)(H,36,37)/t17-,18+,19?,24+,25-,30?/m1/s1 |
InChI Key |
LYUYYIGCZIZIGF-SRHODNEWSA-N |
Isomeric SMILES |
CC1(CCC1)CNC(=O)[C@H]2[C@@H]3CC[C@@H](C3)[C@H]2NC(=O)C4=CC(=C(C=C4OC)F)OC5CCC(CC5)(C)C(=O)O |
Canonical SMILES |
CC1(CCC1)CNC(=O)C2C3CCC(C3)C2NC(=O)C4=CC(=C(C=C4OC)F)OC5CCC(CC5)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12404980.png)













